3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
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Overview
Description
3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a hydroxypropyl chain attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by a hydroxypropyl group.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with the benzamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide:
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: Lacks the difluoro groups, which may affect its electronic properties and reactivity.
Uniqueness
3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is unique due to the combination of difluoro, hydroxypropyl, and thiophene groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJIMZBEWBWYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC(C2=CSC=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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